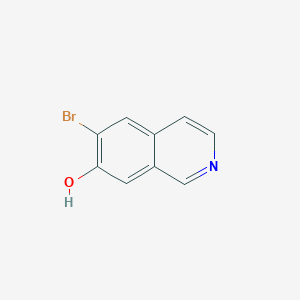

6-Bromoisoquinolin-7-ol

描述

Significance of the Isoquinoline (B145761) Heterocyclic Scaffold in Organic and Medicinal Chemistry Research

The isoquinoline scaffold is a cornerstone in the fields of organic and medicinal chemistry, widely recognized as a "privileged structure". nih.govrsc.orgacs.org This designation stems from the ability of this heterocyclic framework to serve as a template for designing molecules that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govwisdomlib.org Isoquinoline derivatives are found in numerous natural products, particularly alkaloids, and have been developed into clinically used drugs. benthamdirect.com

The therapeutic potential of compounds containing the isoquinoline nucleus is extensive, with demonstrated activities including:

Anticancer nih.gov

Antimicrobial wisdomlib.org

Anti-inflammatory nih.govwisdomlib.org

Antiviral wisdomlib.org

Enzyme inhibition nih.gov

This wide range of biological effects has spurred intense interest among synthetic organic and medicinal chemists to develop efficient methods for constructing and functionalizing the isoquinoline core. nih.govrsc.org While traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions are well-established, modern synthetic chemistry continues to pursue novel strategies for creating diverse isoquinoline derivatives. nih.govacs.org

Overview of Halogenated Isoquinoline Derivatives in Chemical Synthesis

Halogenated isoquinolines, including bromo-substituted variants like 6-Bromoisoquinolin-7-ol, are highly valuable intermediates in synthetic organic chemistry. acs.orgnih.gov The presence of a halogen atom, such as bromine, on the isoquinoline ring provides a versatile handle for further molecular elaboration. This is primarily achieved through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org

The synthesis of specifically substituted halogenated isoquinolines can be challenging due to the inherent electronic properties of the isoquinoline ring, which typically direct halogenation to the C5 or C8 positions. acs.org However, methods have been developed for the site-selective halogenation at other positions, including C4, which is crucial for accessing certain pharmacologically active molecules. acs.org For instance, a direct C4-bromination of isoquinolines has been achieved using N-bromosuccinimide (NBS) through a dearomatization-rearomatization sequence. acs.org

The synthesis of specific isomers, such as 7-bromo-5,8-dimethylisoquinoline, has been accomplished through the bromination of the parent 5,8-dimethylisoquinoline, demonstrating that selective substitution patterns can be achieved. clockss.org These halogenated precursors are instrumental in building more complex molecular frameworks, serving as key building blocks in the development of new bioactive compounds. nih.govthieme-connect.de The strategic placement of a halogen allows chemists to introduce a wide variety of functional groups, leading to libraries of compounds for drug discovery and other applications. rsc.org

Research Landscape and Focus Areas for this compound and its Analogs

The research landscape for this compound and its structural relatives is primarily focused on their utility as synthetic intermediates for creating novel, biologically active compounds. While studies dedicated exclusively to this compound are limited, the research on its analogs highlights the key areas of interest.

A significant focus is on the development of novel therapeutic agents. For example, halogenated isoquinoline-5,8-diones have been synthesized and evaluated for their antimicrobial activity against clinically important bacterial strains. nih.gov In another study, the reaction of 6- and 7-bromoisoquinoline-5,8-diones with ethyl nitroacetate (B1208598) was explored for the synthesis of selective inhibitors of Tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme implicated in cancer therapy. nih.gov

Furthermore, bromo-substituted isoquinolines serve as crucial intermediates in the synthesis of potential treatments for neuroendocrine prostate cancer. mdpi.com In this context, the bromine atom facilitates Suzuki coupling reactions to introduce various aryl groups, allowing for the exploration of structure-activity relationships. mdpi.com The position of substituents on the isoquinoline ring has been shown to be critical for biological activity; for instance, moving an ethoxy group from the 6-position to the 7-position resulted in a loss of activity in a series of compounds designed to inhibit prostate cancer cells. mdpi.com

This body of research underscores the role of this compound and its analogs not as final products, but as pivotal starting materials and building blocks in the quest for new medicines and functional materials.

Table 2: Research Applications of this compound Analogs

| Analog / Derivative | Research Focus | Findings / Significance | Citation |

|---|---|---|---|

| 6- and 7-Bromoisoquinoline-5,8-diones | TDP2 Inhibition | Synthesized as potential selective inhibitors of Tyrosyl-DNA phosphodiesterase 2 (TDP2). | nih.gov |

| Halogenated isoquinoline-5,8-diones | Antimicrobial Agents | Synthesized and evaluated for activity against Gram-positive and Gram-negative bacteria. | nih.gov |

| 4-Bromoisoquinoline derivatives | Cancer Research | Used as a key intermediate via Suzuki coupling to synthesize inhibitors of neuroendocrine prostate cancer cells. | mdpi.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-bromoisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-6-1-2-11-5-7(6)4-9(8)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXXIQQBBHWUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(C=C21)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Bromoisoquinolin 7 Ol

Precursor Synthesis Routes for Isoquinolin-7-ol

The most common precursor for the synthesis of 6-bromoisoquinolin-7-ol is isoquinolin-7-ol. The preparation of this key intermediate is often achieved through a two-step process involving the synthesis of a methoxy-protected intermediate, 7-methoxyisoquinoline (B1361142), followed by its demethylation.

Synthesis of 7-Methoxyisoquinoline as an Intermediate

7-Methoxyisoquinoline serves as a stable and accessible intermediate. A prevalent method for its synthesis is the Pomeranz–Fritsch reaction. This acid-catalyzed cyclization reaction involves the condensation of an aromatic aldehyde with an aminoacetal.

In a typical procedure, 3-methoxybenzaldehyde (B106831) is reacted with aminoacetaldehyde diethyl acetal (B89532) to form a Schiff base. This intermediate is then subjected to cyclization using a strong acid, such as sulfuric acid, to yield the aromatic isoquinoline (B145761) ring system. The reaction proceeds through an electrophilic substitution mechanism on the electron-rich aromatic ring derived from 3-methoxybenzaldehyde.

One documented synthesis involves reacting 3-methoxybenzaldehyde with aminoethyl glycol. The mixture is heated, and upon completion, a cyclization reaction is induced to form 7-methoxyisoquinoline guidechem.com. The crude product is often purified by column chromatography to isolate the desired compound guidechem.com.

Table 1: Synthesis of 7-Methoxyisoquinoline

| Starting Materials | Reagents/Conditions | Product |

|---|

Demethylation Strategies to Yield Isoquinolin-7-ol

Once 7-methoxyisoquinoline is obtained, the methoxy (B1213986) group must be cleaved to reveal the hydroxyl group of isoquinolin-7-ol. This demethylation is a common transformation in organic synthesis for deprotecting phenolic ethers. Several reagents are effective for this purpose, with the choice often depending on the substrate's sensitivity and the desired reaction conditions.

Common demethylating agents for aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃).

Boron Tribromide (BBr₃): This is a powerful and often preferred reagent for cleaving aryl ethers due to its high efficiency at low temperatures. The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group.

Hydrobromic Acid (HBr): Cleavage with concentrated HBr is a classic method that requires heating the substrate in the acid, often with acetic acid as a co-solvent. The reaction proceeds via protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion.

The selection of the demethylation strategy is crucial to avoid unwanted side reactions on the isoquinoline core.

Table 2: Common Demethylation Reagents for Aryl Methyl Ethers

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature (-78°C to rt) | High efficiency, mild conditions | Moisture sensitive, corrosive |

| Hydrobromic Acid (HBr) | Reflux in aqueous HBr/AcOH | Inexpensive, readily available | Harsh conditions, high temperatures |

Regioselective Bromination Approaches to Access this compound

The introduction of a bromine atom onto the isoquinolin-7-ol scaffold must be regioselective to yield the desired 6-bromo isomer. The hydroxyl group at the C-7 position is an activating, ortho-, para-directing group, which directs electrophilic substitution to the C-6 and C-8 positions.

Direct Bromination of Isoquinolin-7-ol

The most straightforward approach to synthesizing this compound is the direct electrophilic bromination of isoquinolin-7-ol. This method relies on controlling the reaction conditions to favor substitution at the C-6 position over the C-8 position.

A documented method for this transformation utilizes N-Bromosuccinimide (NBS) as the brominating agent in acetic acid at room temperature lookchem.com. NBS is a convenient and milder source of electrophilic bromine compared to molecular bromine (Br₂), often leading to higher selectivity and cleaner reactions organic-chemistry.org. The choice of solvent and temperature is critical in controlling the regioselectivity of the bromination of activated aromatic systems nih.gov. The reaction with NBS in acetic acid provides the target compound, this compound, directly lookchem.com.

Table 3: Direct Bromination of Isoquinolin-7-ol

| Starting Material | Reagent | Solvent | Temperature | Product |

|---|

Indirect Bromination Strategies on Isoquinoline Scaffolds

Indirect strategies involve synthesizing a brominated isoquinoline intermediate first, which is then converted to the target molecule. These routes can be more complex but may be necessary if direct bromination proves unselective or low-yielding. Examples include starting with 5-bromoisoquinoline (B27571) or 7-bromoisoquinoline (B118868).

Synthesis of 5-Bromoisoquinoline: Isoquinoline can be regioselectively monobrominated at the C-5 position using NBS in concentrated sulfuric acid or with N,N′-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid researchgate.net. Converting 5-bromoisoquinoline to this compound would require subsequent introduction of the hydroxyl group at C-7 and rearrangement or migration of the bromine from C-5 to C-6, a synthetically challenging and inefficient process.

Synthesis of 7-Bromoisoquinoline: A patented method describes the preparation of 7-bromoisoquinoline from 1,2,3,4-tetrahydroisoquinoline (B50084) through a series of steps culminating in a diazotization-bromination reaction on a 7-aminoisoquinoline precursor google.com. Once 7-bromoisoquinoline is formed, introducing a hydroxyl group at C-7 to form 7-bromoisoquinolin-7-ol and then isomerizing it to this compound is not a straightforward pathway.

These indirect routes highlight the synthetic challenges in functionalizing the isoquinoline scaffold and underscore the utility of the direct bromination of isoquinolin-7-ol when regioselectivity can be controlled.

Advanced Synthetic Strategies for this compound and its Derivatives

Modern synthetic chemistry offers advanced strategies that could potentially be applied to the synthesis of this compound and its derivatives. These methods often provide greater efficiency, milder reaction conditions, and access to a broader range of functionalized molecules.

Transition Metal-Catalyzed C-H Functionalization: Recent advances in organic synthesis have focused on the direct functionalization of C-H bonds. A ruthenium(II)-catalyzed C-H activation/annulation reaction of primary benzylamines with sulfoxonium ylides provides a route to isoquinolines without an external oxidant organic-chemistry.org. In principle, starting with appropriately substituted precursors (e.g., a 4-bromo-3-hydroxy-substituted benzylamine), this strategy could be adapted to construct the desired 6-bromo-7-hydroxyisoquinoline core directly.

Cascade Reactions: Multi-component cascade reactions offer a powerful tool for building complex heterocyclic scaffolds in a single step nih.gov. A copper-catalyzed cascade reaction of 2-haloaryloxime acetates with β-dicarbonyl compounds can produce a wide range of isoquinoline derivatives organic-chemistry.org. By carefully selecting brominated and hydroxylated starting materials, this approach could be tailored to synthesize the target molecule or its analogues.

Flow Chemistry for Halogenation: The use of molecular bromine can be hazardous. Continuous flow chemistry offers a safer and more controlled alternative for bromination reactions. By generating hazardous reagents like Br₂ in situ from HBr and an oxidant within a microreactor, the risks are minimized, and reactions can often be performed more efficiently nih.gov. This technology could be applied to the regioselective bromination of isoquinolin-7-ol on a larger scale.

These advanced strategies, while not yet reported specifically for the synthesis of this compound, represent the frontier of synthetic methodology and hold promise for future applications in the preparation of complex isoquinoline derivatives.

Catalytic Functionalization Methodologies (e.g., Palladium-catalyzed, Cobalt-catalyzed, Rhodium-catalyzed)

Modern synthetic approaches to substituted isoquinolines, including structures analogous to this compound, heavily rely on transition-metal catalysis. Palladium, cobalt, and rhodium complexes are at the forefront of these methodologies, enabling efficient and selective bond formations.

Palladium-catalyzed reactions are particularly prominent in the functionalization of isoquinoline systems. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully applied to the synthesis of C-N bonds on the isoquinoline core. For instance, a scaled-up process for the amination of 6-bromoisoquinoline-1-carbonitrile (B1380134) with (S)-3-amino-2-methylpropan-1-ol demonstrates the industrial relevance of this methodology. acs.org This reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium amido complex, and finally reductive elimination to yield the aminated product and regenerate the catalyst. acs.orglibretexts.orgacsgcipr.org

Cobalt-catalyzed C-H activation has emerged as a cost-effective and powerful tool for the synthesis of isoquinoline and isoquinolone scaffolds. chim.it These reactions can proceed through a single electron transfer mechanism and have been utilized for the functionalization of related heterocyclic systems like 8-aminoquinolines. shu.ac.ukcore.ac.uk Cobalt catalysis offers an alternative to more expensive noble metals and demonstrates unique reactivity patterns. chim.ittdx.cat

Rhodium-catalyzed C-H activation and annulation reactions provide a direct and atom-economical route to isoquinolone derivatives. rsc.orgorganic-chemistry.orgdntb.gov.uarsc.org These transformations often involve the coupling of a benzamide (B126) derivative with an alkyne or other coupling partner, where the rhodium catalyst facilitates the cleavage of a C-H bond and the subsequent formation of the heterocyclic ring. This approach allows for the construction of complex isoquinolone structures under relatively mild conditions. organic-chemistry.org

C-H Activation and Annulation Reactions in Isoquinoline Synthesis

The direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis due to its efficiency and reduction of pre-functionalized starting materials. In the context of isoquinoline synthesis, C-H activation and annulation reactions, particularly those catalyzed by rhodium, have proven to be highly effective. rsc.orgorganic-chemistry.orgrsc.org

A common approach involves the rhodium(III)-catalyzed [4+2] cycloaddition of an aryl derivative, often a benzamide with a directing group, with a two-carbon synthon like an alkyne. organic-chemistry.org The reaction proceeds through a cyclometalated intermediate, followed by insertion of the coupling partner and reductive elimination to form the isoquinolone ring. This methodology is tolerant of a wide range of functional groups and allows for the synthesis of diverse isoquinolone libraries. organic-chemistry.org

Palladium catalysis has also been employed in C-H activation/annulation cascades. For instance, the synthesis of β-hydroxy compounds has been achieved through a palladium-catalyzed C-H activation of anilines and subsequent C-O insertion of epoxides, proceeding through a strained 6,4-palladacycle. wlv.ac.ukrsc.org While not a direct synthesis of the isoquinoline core, this demonstrates the power of palladium to functionalize C-H bonds in precursors that could lead to such heterocyclic systems.

Modular Synthetic Protocols for Isoquinoline Frameworks

Modular synthesis allows for the rapid assembly of diverse molecular structures from a set of common building blocks. This approach is particularly valuable for creating libraries of compounds for drug discovery. For the isoquinoline framework, modular strategies enable the systematic variation of substituents around the heterocyclic core.

One such modular approach involves a three-component Catellani reaction followed by a gold(I)-catalyzed cyclization/reduction cascade to assemble 1,3-trans-disubstituted tetrahydroisoquinolines. nih.gov This method utilizes simple aryl iodides, aziridines, and (triisopropylsilyl)acetylene (B1226034) as building blocks, offering a convergent and flexible route to complex isoquinoline alkaloids. nih.gov While this example leads to a reduced isoquinoline ring, the principles of modular assembly are applicable to the synthesis of aromatic isoquinolines as well.

Another strategy involves the synthesis of 6,7-disubstituted isoquinolines, which are structurally related to this compound. For example, the synthesis of 6,7-diethoxy-3-methylisoquinolines highlights the construction of the substituted benzene (B151609) portion of the isoquinoline ring system. rsc.org Similarly, the synthesis of (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved through a combination of the Petasis reaction and Pomeranz-Fritsch-Bobbitt cyclization, demonstrating a diastereoselective approach to substituted isoquinolines. mdpi.comnih.gov

Chemical Reactivity and Derivatization of the this compound Scaffold

The this compound scaffold possesses distinct reactive sites that allow for a wide range of chemical modifications. The bromine atom, the hydroxyl group, and the isoquinoline ring itself can all be targeted for derivatization, enabling the synthesis of a diverse array of analogues.

Transformations Involving the Bromine Atom (e.g., Nucleophilic Substitution, Cross-Coupling Reactions)

The bromine atom at the 6-position is a versatile handle for introducing a variety of substituents through cross-coupling reactions. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the 6-position of the isoquinoline and a wide range of organoboron reagents. wikipedia.orglibretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product. libretexts.orgorganic-chemistry.orgyoutube.com This reaction is tolerant of many functional groups and is a powerful tool for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.

Buchwald-Hartwig Amination: As previously mentioned, this palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds. acs.orglibretexts.orgacsgcipr.orgwikipedia.orgorganic-chemistry.org The bromine atom at the 6-position can be readily displaced by a variety of primary and secondary amines, providing access to a wide range of 6-aminoisoquinoline (B57696) derivatives. acs.org The choice of palladium catalyst, ligand, and base is crucial for the success of this transformation, especially with challenging substrates. acs.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr): While less common for unactivated aryl bromides, nucleophilic aromatic substitution can occur under certain conditions, particularly if the ring is activated by electron-withdrawing groups. In the context of isoquinoline, nucleophilic substitution is generally favored at positions 1 and 3 due to the electronic influence of the ring nitrogen. quimicaorganica.orgyoutube.com

Chemical Modifications of the Hydroxyl Group (e.g., Oxidation, Etherification)

The hydroxyl group at the 7-position is another key site for functionalization, allowing for the introduction of various oxygen-linked moieties.

Etherification: The Williamson ether synthesis is a classical and widely used method for converting alcohols and phenols to ethers. jk-sci.comwikipedia.orgfrancis-press.combyjus.commasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. wikipedia.orgbyjus.commasterorganicchemistry.com A variety of bases and alkylating agents can be employed, allowing for the synthesis of a diverse range of 7-alkoxyisoquinolines. jk-sci.comfrancis-press.com

| Etherification Method | Reagents | Product |

| Williamson Ether Synthesis | 1. Base (e.g., NaH, K2CO3) 2. Alkyl halide (R-X) | 6-Bromo-7-alkoxyisoquinoline |

Functionalization and Structural Diversification of the Isoquinoline Ring System

Beyond the bromine and hydroxyl groups, the isoquinoline ring itself can be further functionalized. The electronic nature of the ring, influenced by the nitrogen atom and the existing substituents, dictates the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: In isoquinoline, electrophilic aromatic substitution typically occurs on the benzene ring, favoring positions 5 and 8. youtube.com The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on this compound would be expected to occur at the C5 or C8 positions. masterorganicchemistry.comdalalinstitute.comkhanacademy.orgyoutube.com

Spectroscopic Characterization Techniques in 6 Bromoisoquinolin 7 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 6-Bromoisoquinolin-7-ol, both ¹H and ¹³C NMR spectroscopy would provide critical data for its structural confirmation.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for each of the aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the hydroxyl group, as well as the nitrogen atom in the isoquinoline (B145761) ring system. The protons on the pyridine (B92270) ring (positions 1 and 3) and the benzene (B151609) ring (positions 4, 5, and 8) would each produce a unique signal. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals would be anticipated, corresponding to the nine carbon atoms in the isoquinoline core. The carbons directly attached to the bromine and hydroxyl groups (C-6 and C-7) would show characteristic shifts. The chemical shifts of the other carbons in the aromatic system would also be influenced by the substituents and the heteroatom.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| H-1 | ~8.5-9.0 | - |

| C-1 | - | ~145-150 |

| H-3 | ~7.5-8.0 | - |

| C-3 | - | ~120-125 |

| H-4 | ~7.8-8.2 | - |

| C-4 | - | ~130-135 |

| H-5 | ~7.5-7.8 | - |

| C-5 | - | ~125-130 |

| C-6 | - | ~115-120 |

| C-7 | - | ~150-155 |

| H-8 | ~7.2-7.5 | - |

| C-8 | - | ~110-115 |

| C-4a | - | ~135-140 |

| C-8a | - | ~125-130 |

| 7-OH | Variable (broad singlet) | - |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The aromatic C-H stretching vibrations would likely appear as a series of weaker bands between 3000 and 3100 cm⁻¹. The C=C and C=N stretching vibrations within the isoquinoline ring system would give rise to a set of characteristic absorptions in the 1400-1650 cm⁻¹ region. The C-O stretching vibration of the phenolic hydroxyl group would be expected in the 1200-1300 cm⁻¹ range. Finally, a band corresponding to the C-Br stretching vibration would be observed at lower wavenumbers, typically in the 500-650 cm⁻¹ region.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Isoquinoline Ring | C=C and C=N Stretch | 1400-1650 |

| Phenol | C-O Stretch | 1200-1300 |

| Bromoalkane | C-Br Stretch | 500-650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For this compound (C₉H₆BrNO), the molecular ion peak ([M]⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak would appear as a pair of peaks of nearly equal intensity, separated by two mass units (m/z and m/z+2).

Electron impact ionization would likely lead to the fragmentation of the molecular ion. Common fragmentation pathways for isoquinoline derivatives could involve the loss of small molecules or radicals. For this compound, potential fragmentation could include the loss of a hydrogen atom, a CO molecule from the hydroxylated ring, or the bromine atom. The analysis of these fragment ions provides valuable information for confirming the structure of the molecule.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion (with ⁷⁹Br) | 222.97 |

| [M+2]⁺ | Molecular Ion (with ⁸¹Br) | 224.97 |

| [M-H]⁺ | Loss of a hydrogen atom | 221.96 / 223.96 |

| [M-CO]⁺ | Loss of carbon monoxide | 194.97 / 196.97 |

| [M-Br]⁺ | Loss of a bromine atom | 144.06 |

Computational and Theoretical Chemistry Studies on 6 Bromoisoquinolin 7 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules. For isoquinoline (B145761) and its derivatives, DFT methods are employed to understand geometry, vibrational frequencies, and electronic distributions.

Studies on related compounds like 6-bromo quinazoline derivatives have utilized DFT analysis at the B3LYP/6–31 + G(d, p) level to investigate their electronic structure. nih.govnih.gov This level of theory is effective for accurately describing the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in a study of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, the HOMO was found to be located on the bromobenzene and quinazolinone rings, while the LUMO was distributed across the entire molecule. nih.gov

For 6-Bromoisoquinolin-7-ol, similar calculations would reveal the influence of the bromine and hydroxyl substituents on the electron density of the isoquinoline ring. The bromine atom, being electron-withdrawing, and the hydroxyl group, being electron-donating, would significantly modulate the electronic landscape, affecting the molecule's reactivity and interaction potential. DFT calculations for the parent isoquinoline molecule have been performed using the B3LYP functional with a 6-31 G* basis set to determine its geometry and vibrational spectra, providing a baseline for understanding substituted derivatives. researchgate.net

Table 1: Representative Quantum Chemical Calculation Parameters for Related Heterocyclic Compounds

| Method | Basis Set | Application | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-31+G(d,p) | Electronic Structure Analysis of 6-bromo quinazoline derivatives | nih.govnih.gov |

| DFT (B3LYP) | 6-31G* | Geometry and Vibrational Spectra of Isoquinoline | researchgate.net |

Molecular Modeling and Simulations (e.g., Molecular Docking, Molecular Dynamics)

Molecular modeling techniques are crucial for predicting how a ligand might interact with a biological target, such as a protein receptor. These methods are widely applied to isoquinoline derivatives due to their prevalence in medicinal chemistry. nih.govrsc.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target. For example, molecular docking has been used to study the binding affinity of 6-bromo quinazoline derivatives against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govnih.gov In these studies, compounds established hydrogen bonds and other interactions with key residues in the receptor's active site, with calculated binding energies indicating the strength of the interaction. nih.gov For this compound, docking studies could predict its binding mode and affinity to various protein targets, guided by the interactions formed by its hydroxyl and bromo-isoquinoline moieties.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of a ligand-protein complex over time. Simulations are performed on docked complexes to assess their stability. biorxiv.org For instance, MD simulations were used to confirm the stability of 6-bromo quinazoline derivatives within the EGFR active site. nih.govnih.gov A 100ns simulation can be used to analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which indicate the stability of the complex. biorxiv.org Such simulations for this compound would validate docking results and provide a more detailed understanding of its interactions at an atomic level.

Table 2: Example of Molecular Docking Results for a Related Bromo-Substituted Compound

| Compound | Target Protein | Calculated Binding Energy (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| Compound 8a (a 6-bromo quinazoline derivative) | EGFR | -6.7 | Hydrogen bonds, π-π, π-alkyl, hydrophobic interactions | nih.govnih.gov |

Structure-Reactivity Relationship Predictions through Computational Methods

Computational methods are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) models. QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of new molecules.

For isoquinoline derivatives, QSAR studies have been conducted to understand their inhibitory activity against various enzymes. japsonline.com These models often use molecular descriptors derived from the compounds' 3D structures to predict their biological effects. For instance, 3D-QSAR studies on pyrimido-isoquinolin-quinones have explained their antibacterial activity based on steric, electronic, and hydrogen-bond acceptor properties. nih.gov Similarly, QSAR models for quinoline derivatives have been developed to predict their activity as P-glycoprotein inhibitors in combating cancer multidrug resistance. nih.gov

By analyzing a series of compounds related to this compound, a QSAR model could be built to predict its potential biological activity. The model would identify key structural features, such as the positions and properties of the bromo and hydroxyl groups, that are critical for a desired therapeutic effect. Such models can guide the synthesis of more potent and selective derivatives.

Cheminformatic Analysis and Chemical Space Exploration for Isoquinoline Derivatives

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds, exploring the "chemical space" to identify novel molecules with desired properties. The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govrsc.org

Cheminformatic analyses of databases containing isoquinoline derivatives can reveal patterns in their structural features and associated biological activities. This exploration helps in understanding the diversity of the isoquinoline chemical space and identifying areas for new drug discovery efforts. For example, analyzing the substitution patterns on the isoquinoline ring can highlight positions that are most frequently modified to achieve specific pharmacological activities. nih.gov This knowledge is crucial for designing new libraries of compounds based on the this compound scaffold for screening against various diseases.

Investigation of 6 Bromoisoquinolin 7 Ol Derivatives and Their Biological Activity in Vitro Studies

Design and Synthesis of Novel 6-Bromoisoquinolin-7-ol Analogs

The synthesis of novel analogs based on the this compound scaffold is a key step in exploring their potential biological activities. The core structure, consisting of a bicyclic isoquinoline (B145761) ring system with a bromine atom at position 6 and a hydroxyl group at position 7, provides a versatile template for chemical modification. Researchers design and synthesize new derivatives by introducing various substituents at different positions of the isoquinoline ring to modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk. These modifications are intended to enhance the interaction of the analogs with specific biological targets, thereby improving their potency and selectivity.

A common synthetic strategy involves the functionalization of the hydroxyl group at position 7 or the modification of other positions on the isoquinoline ring. For instance, ether or ester linkages can be introduced at the 7-hydroxyl position to create a library of analogs with varying properties. Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce new carbon-carbon or carbon-nitrogen bonds at other positions of the isoquinoline core, leading to a diverse range of derivatives. The design of these analogs is often guided by computational modeling and structure-activity relationship (SAR) studies of related compounds to predict which modifications are most likely to result in desired biological effects.

In Vitro Biological Target Identification and Validation

Once a library of this compound analogs has been synthesized, the next step is to identify and validate their biological targets through a series of in vitro assays. This process helps to elucidate the mechanism of action of the compounds and to identify the most promising candidates for further development.

Enzyme Inhibition Assays (In Vitro)

Enzyme inhibition assays are a fundamental tool for identifying the biological targets of novel compounds. Derivatives of this compound can be screened against a panel of enzymes to determine their inhibitory activity. For example, these compounds may be tested against kinases, proteases, or other enzymes that are known to be involved in disease pathways. The inhibitory potency of each analog is typically quantified by determining its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

The results of these assays provide valuable information about the structure-activity relationship of the this compound scaffold. By comparing the IC50 values of different analogs, researchers can identify which chemical modifications are critical for potent enzyme inhibition. This information can then be used to design and synthesize more effective and selective inhibitors.

Receptor Binding and Modulation Studies (In Vitro)

In addition to enzyme inhibition, the biological activity of this compound derivatives can also be mediated through their interaction with cellular receptors. Receptor binding assays are used to assess the affinity of the compounds for specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels. These assays typically involve the use of radiolabeled ligands that bind to the receptor of interest. The ability of the test compounds to displace the radioligand from the receptor is measured, and the binding affinity is expressed as the inhibition constant (Ki).

Furthermore, functional assays can be conducted to determine whether the compounds act as agonists, antagonists, or allosteric modulators of the receptor. These studies provide a comprehensive understanding of how this compound derivatives interact with and modulate the function of specific receptors, which is crucial for identifying their therapeutic potential.

In Vitro Antimicrobial Research Applications

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Isoquinoline derivatives have been shown to possess a broad spectrum of antimicrobial activities, and thus, this compound analogs are promising candidates for this application.

Antibacterial Activity Assessments (In Vitro)

The antibacterial activity of this compound derivatives is evaluated in vitro against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative bacteria. The most common method for assessing antibacterial activity is the determination of the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

The results of these assessments can be presented in a data table to compare the efficacy of different analogs against various bacterial strains.

| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |

| Analog 1 | >128 | 64 | >128 |

| Analog 2 | 32 | 128 | 64 |

| Analog 3 | 16 | 64 | 32 |

| Ciprofloxacin | 0.5 | 0.25 | 1 |

This is a hypothetical data table for illustrative purposes.

Antifungal Activity Evaluations (In Vitro)

In addition to their antibacterial properties, this compound derivatives may also exhibit antifungal activity. The in vitro antifungal efficacy of these compounds is typically assessed against a range of pathogenic fungi, such as Candida albicans and Aspergillus fumigatus. Similar to antibacterial testing, the minimum inhibitory concentration (MIC) is determined to quantify the antifungal potency of the compounds.

The findings from these evaluations can be summarized in a data table to facilitate comparison.

| Compound | Candida albicans (MIC, µg/mL) | Aspergillus fumigatus (MIC, µg/mL) |

| Analog 1 | 64 | >128 |

| Analog 2 | 32 | 64 |

| Analog 3 | 16 | 32 |

| Fluconazole | 1 | 16 |

This is a hypothetical data table for illustrative purposes.

In Vitro Anticancer Research Applications

In vitro studies are fundamental in the preliminary stages of anticancer drug discovery, providing insights into a compound's potential efficacy and mechanism of action at a cellular level. For derivatives of the 6-bromoisoquinoline (B29742) scaffold, research has centered on evaluating their ability to inhibit cancer cell growth and understanding the cellular processes they affect.

The primary method for assessing the potential of a new anticancer compound is through antiproliferative and cytotoxicity assays, which measure the ability of the compound to inhibit cell growth or kill cancer cells directly. The most potent derivatives identified in this chemical class are not of the this compound structure itself, but rather its oxidized and aminated analogue, 7-Amino-6-bromoisoquinoline-5,8-quinone.

This compound has demonstrated significant cytotoxic activity against a panel of human tumor cell lines. In one study, it was identified as the most promising active compound from a series of substituted isoquinolinequinones, with its potency in some cases exceeding that of the established anticancer agent etoposide. nih.gov The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for this compound against several cell lines using the MTT colorimetric method. nih.gov

The results showed potent activity in the sub-micromolar range, indicating high efficacy at low concentrations. nih.gov Specifically, 7-Amino-6-bromoisoquinoline-5,8-quinone exhibited IC₅₀ values between 0.21 and 0.49 μM across the tested cancer cell lines. nih.gov The compound was evaluated against AGS (gastric adenocarcinoma), SK-MES-1 (lung carcinoma), J82 (bladder carcinoma), and HL-60 (leukemia) cells. nih.gov

The table below summarizes the in vitro cytotoxic activity of this key derivative.

| Compound Name | Cancer Cell Line | Cell Type | IC₅₀ (μM) |

| 7-Amino-6-bromoisoquinoline-5,8-quinone | AGS | Gastric Adenocarcinoma | 0.21 - 0.49 |

| 7-Amino-6-bromoisoquinoline-5,8-quinone | SK-MES-1 | Lung Carcinoma | 0.21 - 0.49 |

| 7-Amino-6-bromoisoquinoline-5,8-quinone | J82 | Bladder Carcinoma | 0.21 - 0.49 |

| 7-Amino-6-bromoisoquinoline-5,8-quinone | HL-60 | Leukemia | 0.21 - 0.49 |

Data sourced from Delgado et al., 2012. nih.gov

While specific studies detailing the full mechanistic pathways for 7-Amino-6-bromoisoquinoline-5,8-quinone are limited, the chemical structure, which combines an isoquinoline scaffold with a quinone moiety, provides strong indications of its likely mechanism of action. Quinone-containing anticancer agents are well-known to exert their cytotoxic effects through the disruption of cellular redox homeostasis. ucl.ac.benih.gov

The primary mechanism for quinone cytotoxicity involves redox cycling. ucl.ac.benih.gov Cellular enzymes can reduce the quinone to a semiquinone radical, which then reacts with molecular oxygen to regenerate the parent quinone while producing a superoxide (B77818) radical. ucl.ac.be This futile cycle generates large amounts of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, leading to a state of severe oxidative stress. nih.govnih.govnih.gov This increase in ROS can damage cellular components, including lipids, proteins, and DNA, ultimately inducing programmed cell death, or apoptosis. nih.govnih.govmdpi.com

Studies on other novel isoquinolinequinones have demonstrated that this class of compounds can inhibit mitochondrial bioenergetics, decrease mitochondrial membrane potential, and increase the production of mitochondrial ROS, leading to apoptosis. mdpi.com The presence of a quinone group can also lead to the induction of DNA strand breaks, a key trigger for cell death. nih.gov Therefore, it is highly probable that 7-Amino-6-bromoisoquinoline-5,8-quinone modulates cellular function by inducing ROS-mediated apoptosis.

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity of a lead compound by identifying which parts of its chemical structure are essential for its biological function. For the 7-aminoisoquinoline-5,8-quinone series, several key structural features have been correlated with cytotoxic potency.

Research has indicated that the addition of an electron-withdrawing bromine atom to the quinone ring, such as at the C(6) position, results in more cytotoxic derivatives. nih.gov This suggests that the electronic properties of the quinone system are critical for its activity, likely by influencing its ability to undergo redox cycling.

Furthermore, the nature of the substituent at the C(7) position is a key determinant of anticancer activity. Studies comparing various derivatives showed that a primary amino (-NH₂) group at the C(7) position is favorable for high potency. researchgate.net When one of the hydrogen atoms on this amino group was replaced with an alkyl group, the antitumor activity against tested cancer cell lines decreased. researchgate.net This highlights the importance of an unsubstituted amino group at this position for optimal interaction with its biological target or for facilitating the necessary redox reactions. The cytotoxicity of some 7-phenylaminoisoquinoline-5,8-quinone derivatives was also found to correlate with their electrochemical properties (half-wave potentials) and their lipophilicity, further underscoring the role of redox potential in their mechanism of action. researchgate.netnih.gov

Advanced Research Applications of 6 Bromoisoquinolin 7 Ol in Chemical Biology and Drug Discovery

Role as a Key Synthetic Building Block in Complex Chemical Synthesis

The strategic placement of the bromo and hydroxyl functionalities on the isoquinoline (B145761) ring system makes 6-Bromoisoquinolin-7-ol an important intermediate in the multi-step synthesis of more complex molecular architectures. The bromine atom at the 6-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, thereby enabling the construction of diverse chemical libraries.

The hydroxyl group at the 7-position offers another site for chemical modification. It can be readily alkylated or acylated to introduce different ether or ester functionalities. This dual reactivity of this compound allows for a stepwise and controlled elaboration of the isoquinoline scaffold, which is a common core structure in many biologically active natural products and synthetic pharmaceuticals. For instance, the hydroxyl group can be protected while a cross-coupling reaction is performed at the bromine position, followed by deprotection and subsequent modification of the hydroxyl group, or vice versa. This orthogonal reactivity is a key feature that underscores its utility as a building block in the synthesis of complex organic molecules.

Precursor Development in Medicinal Chemistry Programs for Bioactive Compounds

In medicinal chemistry, this compound serves as a crucial starting material for the development of novel bioactive compounds, particularly in the realm of protein kinase inhibitors. The isoquinoline core is a well-established scaffold for targeting the ATP-binding site of various kinases, and the substituents at the 6- and 7-positions play a critical role in modulating potency and selectivity.

The bromine atom at the 6-position acts as a convenient handle for introducing larger and more complex side chains that can extend into specific pockets of the kinase active site, thereby enhancing binding affinity and target specificity. For example, through Suzuki-Miyaura coupling, various aryl and heteroaryl moieties can be appended to the 6-position, leading to the generation of compounds with potent inhibitory activity against a range of kinases implicated in cancer and other diseases.

The hydroxyl group at the 7-position is also pivotal for biological activity. It can act as a hydrogen bond donor or acceptor, forming key interactions with amino acid residues in the target protein. Furthermore, this hydroxyl group can be functionalized to introduce solubilizing groups or to fine-tune the pharmacokinetic properties of the resulting drug candidates. The ability to systematically modify both the 6- and 7-positions of the isoquinoline ring allows for a comprehensive structure-activity relationship (SAR) exploration, guiding the optimization of lead compounds towards clinical candidates.

Chemical Probe Development for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with a specific protein target in a cellular or in vivo context, enabling the study of its biological function. The development of high-quality chemical probes is essential for target validation in drug discovery. This compound provides a valuable starting point for the synthesis of such probes.

The versatility of the 6-bromo position allows for the attachment of various reporter tags, such as fluorescent dyes, biotin, or photoaffinity labels, through appropriate linker chemistry. These tagged versions of bioactive compounds derived from the this compound scaffold can be used in a variety of biological assays, including fluorescence microscopy, immunoprecipitation, and target identification studies.

常见问题

Q. How can researchers design a synthesis protocol for 6-Bromoisoquinolin-7-ol?

- Methodological Answer : Start by identifying structurally analogous compounds (e.g., dihydroisoquinoline derivatives with hydroxyl/methoxy groups, as seen in ) to infer feasible synthetic routes. Bromination of isoquinoline precursors (e.g., 6-methoxyisoquinolin-7-ol) using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions) could be explored. Purification steps should prioritize HPLC or column chromatography, with purity validation via melting point analysis (as demonstrated for 6-Bromoquinoxaline in ). Cross-reference CAS registry numbers and synthesis protocols for related brominated isoquinolines (e.g., 6-Bromoisoquinoline in ) to refine reaction parameters.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Assign peaks by comparing with dihydroisoquinoline analogs (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline in ).

- Mass Spectrometry (MS) : Confirm molecular weight (≈208–209 g/mol, based on brominated isoquinoline derivatives in –2).

- HPLC : Validate purity (>95%, as standard in –2) and monitor degradation.

- Melting Point Analysis : Compare with structurally similar brominated compounds (e.g., 4-Bromoresorcinol, mp 97–100°C in ).

Q. How should researchers conduct a literature review for this compound?

- Methodological Answer : Focus on peer-reviewed journals and technical catalogs (e.g., Kanto Reagents in –2) for synthesis and characterization data. Use CAS numbers (e.g., 34784-05-9 for 6-Bromoisoquinoline in ) to trace analogs. Prioritize studies on brominated heterocycles, leveraging databases like PubChem (referenced in ) for physicochemical properties. Exclude non-academic sources (e.g., commercial platforms like benchchem.com ) to ensure reliability .

Advanced Research Questions

Q. How can contradictions in spectroscopic or synthetic data be resolved?

- Methodological Answer : Adopt an iterative approach:

- Cross-Validation : Replicate experiments under controlled conditions (e.g., temperature, solvent purity) and compare with analogs (e.g., 8-Bromoisoquinoline in ).

- Contradiction Analysis : Systematically list discrepancies (e.g., unexpected byproducts or spectral shifts) and test hypotheses (e.g., bromine positional isomerism) using computational tools ().

- Peer Review : Share raw data with collaborators to identify systematic errors (e.g., calibration drift in HPLC) .

Q. What computational methods can predict reaction pathways for bromination?

- Methodological Answer : Use density functional theory (DFT) to model electrophilic substitution patterns on the isoquinoline scaffold. Compare activation energies for bromination at C6 vs. other positions, referencing constraints in (e.g., over-constraining in simulation models). Validate predictions with experimental kinetic studies (e.g., monitoring reaction intermediates via LC-MS) .

Q. How can Design of Experiments (DoE) optimize reaction conditions?

- Methodological Answer : Apply factorial design to variables like temperature, solvent polarity, and catalyst loading. For example:

- Factors : Temperature (40–100°C), bromine equivalents (1–2 mol), reaction time (2–24 hrs).

- Response Metrics : Yield (gravimetric analysis), purity (HPLC), byproduct formation (MS).

Statistical analysis (e.g., ANOVA) identifies significant factors, while iterative refinement reduces resource waste ( emphasizes verifying data quality via secondary methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。